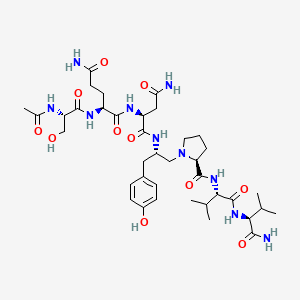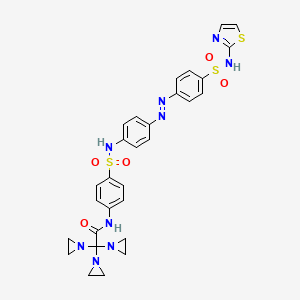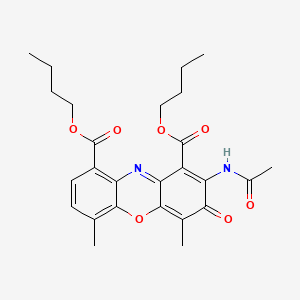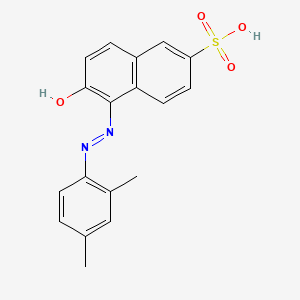
2-Quinolineethanol, alpha,alpha-bis(trifluoromethyl)-6-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolineethanol, alpha,alpha-bis(trifluoromethyl)-6-(dimethylamino)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolineethanol, alpha,alpha-bis(trifluoromethyl)-6-(dimethylamino)- typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis begins with a quinoline derivative.
Functionalization: Introduction of the ethanol group at the 2-position of the quinoline ring.
Trifluoromethylation: Incorporation of the alpha,alpha-bis(trifluoromethyl) groups.
Dimethylamino Substitution: Addition of the dimethylamino group at the 6-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanol group.
Reduction: Reduction reactions could target the quinoline ring or the trifluoromethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline ketones, while substitution could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance its binding affinity and metabolic stability, while the dimethylamino group might influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Quinolineethanol: Lacks the trifluoromethyl and dimethylamino groups.
6-Dimethylaminoquinoline: Lacks the ethanol and trifluoromethyl groups.
Trifluoromethylquinoline: Lacks the ethanol and dimethylamino groups.
Uniqueness
2-Quinolineethanol, alpha,alpha-bis(trifluoromethyl)-6-(dimethylamino)- is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
102259-70-1 |
|---|---|
Molecular Formula |
C15H14F6N2O |
Molecular Weight |
352.27 g/mol |
IUPAC Name |
2-[[6-(dimethylamino)quinolin-2-yl]methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C15H14F6N2O/c1-23(2)11-5-6-12-9(7-11)3-4-10(22-12)8-13(24,14(16,17)18)15(19,20)21/h3-7,24H,8H2,1-2H3 |
InChI Key |
AWILFNKHRQWBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(C=C2)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


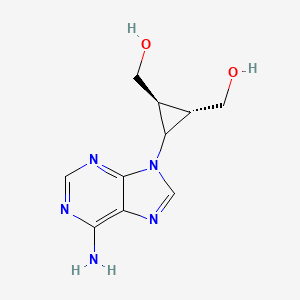
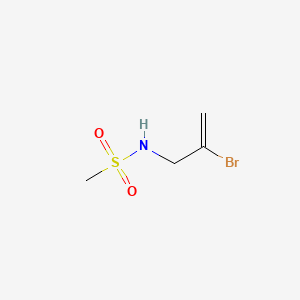
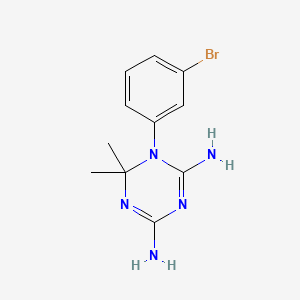
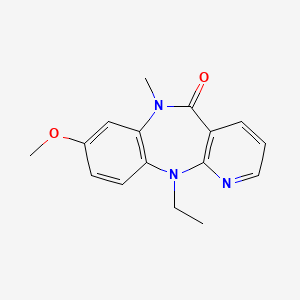
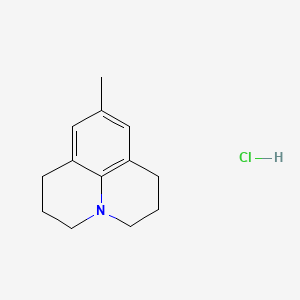
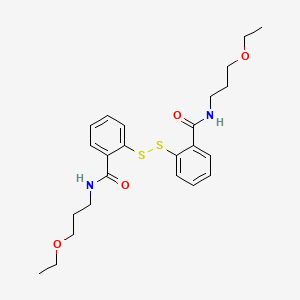
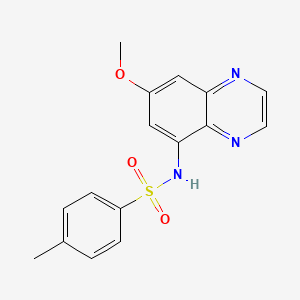
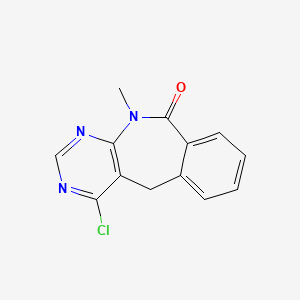
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)

